Cas no 2228804-63-3 (1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene)

1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- 1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene
- EN300-1904768
- 2228804-63-3
- SCHEMBL13464295
-
- インチ: 1S/C9H8BrNO2/c1-7(6-10)8-3-2-4-9(5-8)11(12)13/h2-5H,1,6H2
- InChIKey: UZBYRDAXFJJALP-UHFFFAOYSA-N
- ほほえんだ: BrCC(=C)C1C=CC=C(C=1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 240.97384g/mol
- どういたいしつりょう: 240.97384g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1904768-0.1g |
1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene |
2228804-63-3 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1904768-0.25g |
1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene |
2228804-63-3 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1904768-1.0g |
1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene |
2228804-63-3 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1904768-2.5g |
1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene |
2228804-63-3 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1904768-0.05g |
1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene |
2228804-63-3 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1904768-5.0g |
1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene |
2228804-63-3 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1904768-0.5g |
1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene |
2228804-63-3 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1904768-10.0g |
1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene |
2228804-63-3 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1904768-1g |
1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene |
2228804-63-3 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1904768-5g |
1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene |
2228804-63-3 | 5g |
$2858.0 | 2023-09-18 |
1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
1-(3-bromoprop-1-en-2-yl)-3-nitrobenzeneに関する追加情報
Introduction to 1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene (CAS No. 2228804-63-3)
1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene (CAS No. 2228804-63-3) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is characterized by its distinctive molecular structure, which includes a brominated propenyl group and a nitrobenzene moiety. The combination of these functional groups imparts a range of chemical properties that make it a valuable intermediate in various synthetic pathways and applications.
The molecular formula of 1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene is C9H7BrNO2, and its molecular weight is 229.05 g/mol. The compound's structure features a benzene ring substituted with a nitro group at the para position and a brominated propenyl group at the meta position. This arrangement of functional groups provides a balance between electron-withdrawing and electron-donating properties, which can influence its reactivity and stability in different chemical environments.
In recent years, 1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene has been the subject of several studies aimed at exploring its potential applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. One notable area of research involves its use as a building block in the synthesis of complex organic molecules with therapeutic properties. For instance, the brominated propenyl group can be readily functionalized through various chemical transformations, such as nucleophilic substitution reactions, to introduce new functionalities or linkages to the molecule.
The nitro group in 1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene is particularly interesting due to its ability to undergo reduction to form amino groups, which are crucial for the synthesis of amino acids, peptides, and other bioactive compounds. This property makes it an attractive starting material for the development of new drugs and therapeutic agents. Additionally, the presence of the nitro group can enhance the solubility and bioavailability of the final products, which is essential for their effectiveness in biological systems.
Beyond pharmaceutical applications, 1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene has also shown promise in materials science. Its unique electronic properties make it suitable for use in the synthesis of conductive polymers and other advanced materials with potential applications in electronics and energy storage. For example, researchers have explored its use in the development of organic semiconductors and polymer-based solar cells, where its ability to modulate electronic properties through chemical modifications can be leveraged to optimize device performance.
The synthesis of 1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. One common synthetic route involves the bromination of propenyl derivatives followed by substitution reactions with nitrobenzene derivatives. Recent advancements in catalytic methods have also facilitated more efficient and environmentally friendly syntheses, reducing waste and improving overall process sustainability.
In terms of safety and handling, it is important to note that while 1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene is not classified as a hazardous material under current regulations, it should still be handled with appropriate precautions due to its reactivity and potential for forming unstable intermediates during chemical transformations. Proper personal protective equipment (PPE) should be used when working with this compound, and all reactions should be conducted under well-controlled conditions to minimize risks.
To summarize, 1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene (CAS No. 2228804-63-3) is a multifunctional compound with a wide range of applications in organic chemistry, pharmaceutical research, and materials science. Its unique molecular structure provides a platform for developing new synthetic strategies and advanced materials with significant potential impact on various industries. As research continues to advance our understanding of this compound's properties and reactivity, it is likely that new applications will emerge, further expanding its utility and importance in scientific and industrial contexts.
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